molecular formula C7H9N3O4 B1488342 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 400877-56-7

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No. B1488342
M. Wt: 199.16 g/mol
InChI Key: IFHXCLWXSRCTAX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound used as an intermediate in organic synthesis . It is related to Ethyl 1H-pyrazole-4-carboxylate, which is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate consists of a pyrazole ring with a nitro group at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 5-position . The molecular weight is 199.17 .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a yellow oil . The compound should be stored at 0-8°C .

Scientific Research Applications

Application 1: Synthesis of Isoxazole-4-carboxylic Acid Derivatives and Isoxazole-3,5-dicarboxamides as Herbicides

  • Summary of the Application : Ethyl pyrazole-4-carboxylate is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which are used as herbicides .

Application 2: Synthesis of Bioactive Chemicals

  • Summary of the Application : Pyrazoles, including possibly “Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods of Application : The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Application 3: Inhibitors of Protein Glycation

  • Summary of the Application : Pyrazole derivatives have been found to inhibit protein glycation . Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins. It’s implicated in aging and the development of complications of diabetes mellitus.

Application 4: Antibacterial, Anti-inflammatory, Anti-cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties

  • Summary of the Application : Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Application 5: Inhibitors of Protein Glycation

  • Summary of the Application : Pyrazole derivatives have been found to inhibit protein glycation . Protein glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins. It’s implicated in aging and the development of complications of diabetes mellitus.

Application 6: Antibacterial, Anti-inflammatory, Anti-cancer, Analgesic, Anticonvulsant, Anthelmintic, Antioxidant, and Herbicidal Properties

  • Summary of the Application : Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Safety And Hazards

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

ethyl 2-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXCLWXSRCTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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